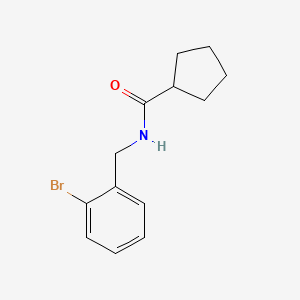
3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole and thiazoline derivatives, such as those discussed by Lynch et al. (2006), involves coupling bases with acid chlorides and identifying products using spectroscopic methods and X-ray diffraction. These methods provide a foundation for synthesizing compounds with similar structures, indicating possible approaches for creating 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (Lynch et al., 2006).
Molecular Structure Analysis
Crystallography plays a crucial role in understanding the molecular structure of compounds. Sharma et al. (2016) demonstrated the use of spectral analysis and X-ray diffraction to establish the structure of a synthesized compound, which could similarly be applied to analyze the molecular structure of 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (Sharma et al., 2016).
Chemical Reactions and Properties
Investigating the reactivity and chemical properties of thiazole derivatives provides insights into their behavior under various conditions. Studies by Turan-Zitouni et al. (2004) on antimicrobial activity and synthesis routes for thiazole derivatives highlight how different functional groups affect the chemical reactions and properties of such molecules (Turan-Zitouni et al., 2004).
Physical Properties Analysis
The physical properties of compounds, including solubility, melting point, and crystalline structure, are essential for their practical application. The crystal structure analysis performed by Kranjc et al. (2012) on similar compounds can provide a methodology for analyzing the physical properties of 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, helping to understand its behavior in various solvents and conditions (Kranjc et al., 2012).
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, such as 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, have been studied for their effectiveness as corrosion inhibitors. Research indicates that these compounds can efficiently inhibit steel corrosion in acidic environments, offering higher stability and inhibition efficiency compared to other benzothiazole family inhibitors. They can be adsorbed onto metal surfaces through both physical and chemical means, contributing to their protective capabilities (Hu et al., 2016).
VEGFR-2 Inhibition
Certain benzamide derivatives containing the thiazole structure have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant effectiveness in inhibiting the kinase activity, showing potential for therapeutic applications in diseases where VEGFR-2 is implicated (Borzilleri et al., 2006).
Anti-Inflammatory Activity
Research on compounds derived from amino thiazole and thiazoline, similar in structure to 3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, has shown potential anti-inflammatory activity. These compounds have been found to be effective in certain concentration ranges without adversely affecting myocardial function (Lynch et al., 2006).
Anticonvulsant Properties
Benzamides based on thiazole structures have been synthesized and investigated for their anticonvulsant activities. Some of these compounds have shown to be more potent than traditional anticonvulsant drugs like diazepam, indicating their potential in the treatment of convulsive disorders (Senthilraja & Alagarsamy, 2012).
Antimicrobial Activities
Thiazole-based benzamide derivatives have been explored for their antimicrobial properties. Studies indicate that these compounds can exhibit significant antimicrobial activities against various microorganisms, making them potential candidates for developing new antimicrobial agents (Gouda et al., 2010).
Propriétés
IUPAC Name |
3-acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8-9(2)20-14(15-8)17-13(19)11-5-4-6-12(7-11)16-10(3)18/h4-7H,1-3H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGHOAIKOLAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)
![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)
![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)